molecular formula C14H17N3O4 B2539123 2-hydroxy-N-(1-methoxypropan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886896-25-9

2-hydroxy-N-(1-methoxypropan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2539123
M. Wt: 291.307
InChI Key: BVTDFPAIIOEYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "2-hydroxy-N-(1-methoxypropan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide" is a derivative of the pyrido[1,2-a]pyrimidine class, which is a heterocyclic scaffold known for its biological activity. This particular compound is part of a family of molecules that have been studied for their potential use in medicinal chemistry, including their anticancer and analgesic properties .

Synthesis Analysis

The synthesis of pyrido[1

Scientific Research Applications

Synthesis Techniques and Antifungal Activities

One study describes the synthesis of new pyrido[2,3-d]pyrimidine derivatives, showcasing significant antifungal activities for some synthesized compounds (Hanafy, 2011). This highlights the potential of pyrido[1,2-a]pyrimidine derivatives in developing antifungal agents.

Anti-Inflammatory and Analgesic Agents

Another research effort led to the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating analgesic and anti-inflammatory activities. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/2) significantly, suggesting potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis of Pyrimidine N-Oxides

The development of a general method for synthesizing pyrimidine N-oxides from carboxamide oximes provides a new avenue for preparing pyridylpyrimidine N-oxides, which are crucial in various chemical reactions and potential medicinal chemistry applications (Mlakar, Štefane, Kočevar, & Polanc, 1998).

Enhancing Analgesic Properties

Research into the chemical modification of the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to optimize biological properties uncovered that specific modifications can increase the biological activity of para-substituted derivatives, offering a path to new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Renin Inhibitors

A study on benzimidazole derivatives as renin inhibitors marked the discovery of potent and orally bioavailable compounds, highlighting the process of structural modification to improve pharmacokinetic profiles while maintaining inhibitory activity against renin, which is crucial for hypertension treatment (Tokuhara et al., 2018).

properties

IUPAC Name

2-hydroxy-N-(1-methoxypropan-2-yl)-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-8-4-5-17-10(6-8)16-13(19)11(14(17)20)12(18)15-9(2)7-21-3/h4-6,9,19H,7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTDFPAIIOEYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NC(C)COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-(1-methoxypropan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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